1-Chloro-7-(trifluoromethyl)phthalazine
Overview
Description
1-Chloro-7-(trifluoromethyl)phthalazine is a chemical compound with the molecular formula C9H4ClF3N2 and a molecular weight of 232.59 g/mol . This compound belongs to the class of phthalazines, which are bicyclic heterocycles containing a pyridazine ring fused to a benzene ring. The presence of a chlorine atom and a trifluoromethyl group on the phthalazine ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine can be achieved through several synthetic routes. One common method involves the condensation of w-tetrabromorthoxylene with hydrazine . Another approach is the reduction of chlorphthalazine with phosphorus and hydroiodic acid . These methods provide efficient ways to produce the compound in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-7-(trifluoromethyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include hydrazine, phosphorus, hydroiodic acid, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-7-(trifluoromethyl)phthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-7-(trifluoromethyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, phthalazine derivatives are known to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
1-Chloro-7-(trifluoromethyl)phthalazine can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
The presence of the trifluoromethyl group and chlorine atom in this compound distinguishes it from these compounds, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.
Properties
IUPAC Name |
1-chloro-7-(trifluoromethyl)phthalazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7-3-6(9(11,12)13)2-1-5(7)4-14-15-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKQYHXGUDNIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729396 | |
Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352934-00-9 | |
Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352934-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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